molecular formula C16H20FNO3 B2480490 2-(4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1902921-09-8

2-(4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No.: B2480490
CAS No.: 1902921-09-8
M. Wt: 293.338
InChI Key: PTZHGTGPUHDUTH-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide is a compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fluorophenyl group and an octahydrobenzo[b][1,4]dioxin moiety, which contribute to its distinct chemical behavior and potential utility in different domains.

Mechanism of Action

Target of Action

Similar compounds have been found to be useful asimmunomodulators , suggesting that this compound may interact with components of the immune system.

Mode of Action

It’s known that the introduction of the2,3-dihydrobenzo[b][1,4]dioxin structure can reinforce the combination of similar compounds with their receptor, resulting in progress of bioactivity .

Biochemical Pathways

Similar compounds have been used in the synthesis of various derivatives, which have shownB-Raf inhibitory and anti-proliferation activities . This suggests that this compound may also interact with the B-Raf kinase pathway, which plays a crucial role in cell division and differentiation.

Result of Action

Similar compounds have shown potent biological activity againstB-Raf (V600E) and WM266.4 human melanoma cell line , suggesting that this compound may also have significant anti-cancer effects.

Preparation Methods

The synthesis of 2-(4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the octahydrobenzo[b][1,4]dioxin ring: This can be achieved through a cyclization reaction involving appropriate diol and aldehyde precursors under acidic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorobenzene derivative is introduced to the intermediate compound.

    Acetamide formation:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process efficiently.

Chemical Reactions Analysis

2-(4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

2-(4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-(4-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO3/c17-12-3-1-11(2-4-12)9-16(19)18-13-5-6-14-15(10-13)21-8-7-20-14/h1-4,13-15H,5-10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZHGTGPUHDUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)CC3=CC=C(C=C3)F)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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